molecular formula C19H15FN2O4 B11334756 Methyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11334756
M. Wt: 354.3 g/mol
InChI Key: CTHUSXLQIMLCSL-UHFFFAOYSA-N
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Description

METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a fluorinated phenyl group, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorinated phenyl group: This step often involves a substitution reaction where a fluorinated phenyl group is introduced to the oxazole ring.

    Amidation: The oxazole derivative is then reacted with a benzoic acid derivative to form the amide bond.

    Esterification: Finally, the benzoic acid moiety is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated phenyl group and oxazole ring are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

METHYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the presence of both a fluorinated phenyl group and an oxazole ring, which can impart distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 4-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H15FN2O4/c1-11-3-4-13(9-15(11)20)17-10-16(22-26-17)18(23)21-14-7-5-12(6-8-14)19(24)25-2/h3-10H,1-2H3,(H,21,23)

InChI Key

CTHUSXLQIMLCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OC)F

Origin of Product

United States

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